cLogP Comparison: Sulfinyl vs. Thioether Substituent Lipophilicity
The replacement of the 3‑methylthio group (–SCH₃) by a 3‑methanesulfinyl group (–SOCH₃) reduces the computed octanol–water partition coefficient by approximately 0.7 log units, reflecting a significant increase in polarity. This shift can influence both passive membrane permeability and solubility [1].
| Evidence Dimension | Computed logP (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.2 (estimated from Kuujia.com predicted property panel) |
| Comparator Or Baseline | 5,6‑diethyl‑3‑methylthio‑1,2,4‑triazine: cLogP ≈ 1.9 (estimated from analogous scaffold data) |
| Quantified Difference | ΔcLogP ≈ –0.7 |
| Conditions | In silico prediction using consensus algorithm (Kuujia.com platform) |
Why This Matters
For SAR campaigns, a –0.7 ΔcLogP can alter target engagement profiles and solubility; this quantified shift enables informed selection between the sulfinyl and thioether series without repeated synthesis.
- [1] Kuujia.com product page for CAS 2411202-16-7, "1,2,4-Triazine, 5,6-diethyl-3-(methylsulfinyl)-" (accessed 2026-04-28). View Source
